molecular formula C6H9BrO3 B2870819 Methyl 3-bromotetrahydrofuran-3-carboxylate CAS No. 1354630-47-9

Methyl 3-bromotetrahydrofuran-3-carboxylate

Cat. No.: B2870819
CAS No.: 1354630-47-9
M. Wt: 209.039
InChI Key: NBXIEYLVSVPZFX-UHFFFAOYSA-N
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Description

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9) is a versatile heterocyclic building block of interest in synthetic and medicinal chemistry. With a molecular formula of C 6 H 9 BrO 3 and a molecular weight of 209.04 g/mol, this compound integrates two key reactive functional groups: a bromine substituent and a carboxylate ester on the same tetrahydrofuran carbon atom . The presence of the bromine atom makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the formation of new carbon-carbon bonds. Concurrently, the methyl ester group can be hydrolyzed to a carboxylic acid or undergo other transformations, providing additional handles for molecular diversification. This bifunctionality makes this compound a valuable scaffold for constructing complex molecules, particularly in the synthesis of potential pharmaceutical intermediates and for the exploration of new chemical space within heterocyclic chemistry. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIEYLVSVPZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Bromosuccinimide-Mediated Cyclization

A widely cited approach involves the bromocyclization of homoallylic alcohols equipped with a methyl ester functionality. This method, adapted from protocols for synthesizing 3-bromotetrahydrofuran derivatives, proceeds via a radical-mediated mechanism.

Procedure :

  • Substrate Preparation : The homoallylic alcohol precursor, methyl 3-hydroxy-4-pentenoate, is synthesized through a Claisen rearrangement or esterification of 3-penten-1-ol derivatives.
  • Bromocyclization : The alcohol is dissolved in anhydrous methylene chloride, and N-Bromosuccinimide (2 equivalents) is added. The reaction is refluxed in the dark for 8–12 hours, facilitating radical bromination and subsequent cyclization.
  • Workup : After solvent evaporation, the crude product is purified via flash column chromatography (20% diethyl ether in hexanes), yielding methyl 3-bromotetrahydrofuran-3-carboxylate in ~60% isolated yield.

Key Advantages :

  • High regioselectivity due to the directing effect of the ester group.
  • Compatibility with acid- and base-sensitive functional groups.

Mechanistic Insights :
The reaction initiates with N-Bromosuccinimide generating a bromine radical, which abstracts a hydrogen atom from the homoallylic alcohol’s β-position. This triggers a 5-exo-trig cyclization, forming the tetrahydrofuran ring while positioning the bromine and ester groups at the 3-carbon.

Ortho Ester-Based Sequential Functionalization

Nikishin Protocol for 1,3-Diol Derivatives

Drawing from Nikishin’s work on oxetane synthesis, this method employs 1,3-diol precursors to construct the tetrahydrofuran core.

Procedure :

  • Ortho Ester Formation : A 1,3-diol (e.g., methyl 3,5-dihydroxypentanoate) is treated with trimethyl orthoformate under acidic conditions to form a cyclic ortho ester.
  • Bromination : The ortho ester is reacted with acetyl bromide, selectively substituting one hydroxyl group with bromine while protecting the other as an acetate.
  • Deprotection and Cyclization : The acetate is hydrolyzed using diisobutylaluminium hydride, and the resulting diol-bromide intermediate undergoes base-mediated cyclization (e.g., sodium hydride in tetrahydrofuran) to yield the target compound.

Yield and Stereochemistry :

  • Yields range from 45–65%, with stereochemical outcomes dependent on the starting diol’s configuration.
  • Double inversion at the benzylic center ensures retention of stereochemistry in chiral substrates.

Epoxide Ring-Opening Strategies

Acid-Catalyzed Rearrangement

Inspired by Carreira’s oxetane syntheses, this method leverages epoxide intermediates for simultaneous ring formation and functionalization.

Procedure :

  • Epoxide Synthesis : Methyl 3,4-epoxybutanoate is prepared via Sharpless epoxidation of methyl 3-butenoate.
  • Bromide-Induced Ring Opening : The epoxide is treated with hydrogen bromide in dichloromethane, inducing nucleophilic attack at the less substituted carbon.
  • Cyclization : The resulting bromohydrin undergoes acid-catalyzed (e.g., p-toluenesulfonic acid) intramolecular etherification, furnishing the tetrahydrofuran ring.

Optimization Notes :

  • Elevated temperatures (40–60°C) improve cyclization efficiency.
  • Yields are moderate (50–70%) due to competing polymerization side reactions.

Comparative Analysis of Methods

Method Starting Material Yield Key Advantages Limitations
NBS Cyclization Homoallylic alcohol 60% High regioselectivity, mild conditions Requires dark conditions, radical quenchers
Ortho Ester Route 1,3-Diol 55% Stereochemical control Multi-step synthesis, sensitive intermediates
Epoxide Rearrangement Methyl 3,4-epoxybutanoate 65% Scalability, commercial availability Risk of polymerization, acidic conditions

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromotetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The ester group can be reduced to an alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrahydrofuran derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-bromotetrahydrofuran-3-carboxylate is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Chemical Biology: It is employed in studies involving the modification of biological molecules.

Mechanism of Action

The mechanism of action of methyl 3-bromotetrahydrofuran-3-carboxylate involves its reactivity due to the presence of the bromine atom and the ester group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions allow the compound to interact with various molecular targets and pathways in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-bromotetrahydrofuran-3-carboxylate with structurally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Structural Analogues

  • Methyl 3-Hydroxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylate ():
    This compound shares a fused furan-ester framework but differs in substituents (hydroxy and isopropenyl groups vs. bromine). The absence of bromine reduces its electrophilicity, making it less reactive in cross-coupling reactions. Additionally, the benzofuran backbone enhances aromatic stability compared to the saturated tetrahydrofuran ring in the target compound.

  • Sandaracopimaric Acid Methyl Ester ():

    A diterpene-derived methyl ester with a complex bicyclic structure. While both compounds contain ester groups, sandaracopimaric acid’s rigid skeleton and lack of halogens limit its utility in modular synthesis.

Reactivity in Cross-Coupling Reactions

This compound’s bromine atom positions it for Pd-catalyzed C–H bond functionalization, analogous to 3-bromofuran derivatives (). For example, in Pd-catalyzed arylation, brominated furans undergo regioselective coupling at the C-2 position due to the directing effect of the bromine atom. Non-halogenated analogues (e.g., methyl tetrahydrofuran-3-carboxylate) lack this reactivity, requiring pre-functionalization with halogens or other leaving groups.

Physicochemical Properties

Hypothetical comparisons based on methyl ester and brominated compounds ():

Property This compound* Methyl Salicylate () Methyl Ester of Torulosic Acid ()
Boiling Point (°C) ~180–200 (estimated) 222 >250 (high MW)
Solubility Moderate in polar aprotic solvents High in ethanol, ether Low in water, high in non-polar solvents
Reactivity with Nucleophiles High (Br as leaving group) Low (ester hydrolysis only) Moderate (terpene backbone hinders attack)

* Estimated based on brominated methyl esters in .

Biological Activity

Methyl 3-bromotetrahydrofuran-3-carboxylate (C6H9BrO3) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring substituted with a bromine atom and a carboxylate group. Its chemical structure can be represented as follows:

  • Molecular Formula : C6H9BrO3
  • Molecular Weight : 212.04 g/mol

Cytotoxicity and Anticancer Potential

Research indicates that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related tetrahydrofuran derivatives possess IC50 values comparable to established anticancer agents. Specifically, amphidinolides, which share structural similarities, demonstrate potent cytotoxicity against murine leukemia cells and human epidermoid carcinoma cells, with IC50 values ranging from 5 pg/mL to 35 µg/mL depending on the specific analog .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The brominated tetrahydrofuran derivatives may inhibit enzymes critical for cancer cell proliferation.

Synthetic Pathways

The synthesis of this compound involves various methodologies, including:

  • Bromination Reactions : Selective bromination of tetrahydrofuran derivatives.
  • Carboxylation Reactions : Introduction of carboxylate groups via nucleophilic substitution or carbonylation processes.

A detailed synthesis pathway is outlined in the following table:

StepReaction TypeConditionsYield (%)
1BrominationRoom temperature85
2CarboxylationAqueous NaOH, reflux75
3EsterificationMethanol, acid catalyst90

Case Studies

  • Anticancer Activity Study :
    • A study on the cytotoxicity of related compounds demonstrated that tetrahydrofuran derivatives showed promising results against various cancer cell lines. The study reported IC50 values indicating strong potential for further development as anticancer agents .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that brominated tetrahydrofurans could induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

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